![molecular formula C9H9N5O B508116 N-[3-(1H-tetrazol-1-yl)phenyl]acetamide CAS No. 148866-34-6](/img/structure/B508116.png)
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(1H-tetrazol-1-yl)phenyl]acetamide” is a chemical compound used in the stabilizing solution, in the method for preparing electrically-conductive silver images . It’s also known by registry numbers ZINC000001012017 .
Synthesis Analysis
The synthesis of similar compounds has been reported in several studies. For instance, a series of N-phenylisonicotinamide derivatives were synthesized as novel xanthine oxidase inhibitors . The 3’-(1H-tetrazol-1-yl) moiety was found to be an excellent fragment for the N-phenylisonicotinamide scaffold .Molecular Structure Analysis
The molecular formula of “N-[3-(1H-tetrazol-1-yl)phenyl]acetamide” is C9H9N5O . The InChI Code is 1S/C9H9N5OS/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14/h2-5H,1H3, (H,10,15) (H,11,13,16) .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "N-[3-(1H-tetrazol-1-yl)phenyl]acetamide" .Physical And Chemical Properties Analysis
“N-[3-(1H-tetrazol-1-yl)phenyl]acetamide” has a molecular weight of 235.27 . It appears as a white to slightly pale yellow crystal or powder .科学的研究の応用
Anticancer Activity
One study delved into the synthesis and biological evaluation of certain acetamide derivatives, including those related to N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, demonstrating potential anticancer properties. The investigation highlighted the selective cytotoxicity of these compounds against human lung adenocarcinoma cells, emphasizing their significance in developing new anticancer agents (Evren et al., 2019).
Antibacterial Applications
Research has also been conducted on the green synthesis of N-substituted benzimidazoles, revealing the potent antibacterial activity of these compounds against Methicillin-Resistant Staphylococcus aureus (MRSA). This study underscores the role of structural modifications in enhancing the antibacterial efficacy of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide derivatives (Chaudhari et al., 2020).
Diabetes Treatment Potential
Another pivotal study focused on the synthesis and evaluation of N-[3-(1H-tetrazol-5-yl) phenyl]acetamide derivatives as non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes treatment. One compound, in particular, showed potent inhibitory activity, marking it as a valuable lead molecule for further development into diabetes therapies (Maheshwari et al., 2018).
作用機序
Target of Action
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide primarily targets xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
The compound interacts with its target, XO, by forming a hydrogen bond with the Asn768 residue of XO . The tetrazole moiety at the 3’-position of the phenyl serves as an H-bond acceptor . This interaction results in the inhibition of XO, thereby reducing the production of uric acid .
Biochemical Pathways
The primary biochemical pathway affected by N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is the purine degradation pathway. By inhibiting XO, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid . This can lead to a decrease in uric acid levels, which is beneficial in conditions such as gout where uric acid accumulation occurs .
Pharmacokinetics
They often serve as metabolically stable substitutes for carboxylic acid functional groups . .
Result of Action
The molecular and cellular effects of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide’s action primarily involve the reduction of uric acid production due to XO inhibition . This can lead to a decrease in the symptoms associated with conditions caused by uric acid accumulation, such as gout .
Action Environment
The action, efficacy, and stability of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can be influenced by various environmental factors. For instance, in electroplating applications, the compound has been used as a leveling agent to fill copper micro-holes . The study showed that the compound’s efficacy in this application could be influenced by factors such as the presence of other additives in the electroplating solution . .
将来の方向性
特性
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-7(15)11-8-3-2-4-9(5-8)14-6-10-12-13-14/h2-6H,1H3,(H,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSAPUGAHLIVSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

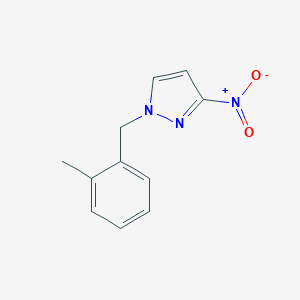
![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508036.png)

![Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508038.png)
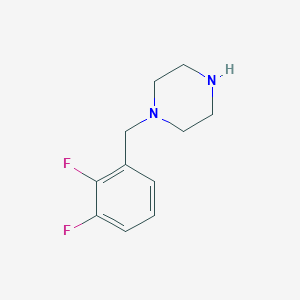
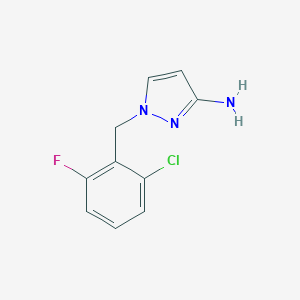
![Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate](/img/structure/B508042.png)
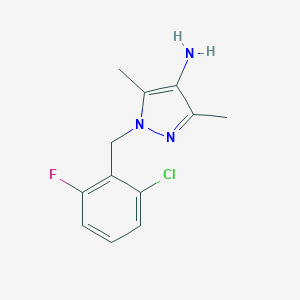
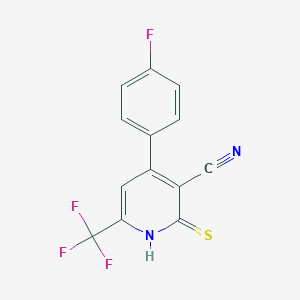
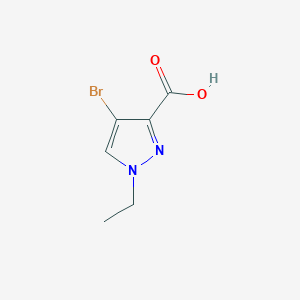
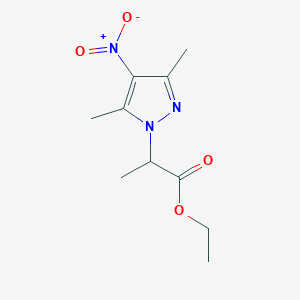
![5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B508061.png)
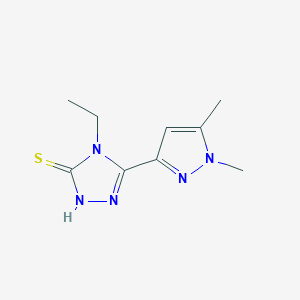
![(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid](/img/structure/B508111.png)